{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}(PHENYL)METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a phenyl group, and a methylpiperazine moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}(PHENYL)METHANONE typically involves multiple steps, starting with the preparation of the benzofuran core One common method involves the reaction of 4-hydroxybenzaldehyde with a suitable reagent to form the benzofuran ringThe final step involves the attachment of the methylpiperazine moiety through a nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the reaction time and the use of hazardous reagents. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also encouraged to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
{5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}(PHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
{5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}(PHENYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}(PHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- {3-[(4-Benzylpiperazino)methyl]phenyl}(4-hydroxypiperidino)methanone
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
{5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}(PHENYL)METHANONE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]-phenylmethanone |
InChI |
InChI=1S/C21H22N2O3/c1-22-9-11-23(12-10-22)13-16-18(24)7-8-19-20(16)17(14-26-19)21(25)15-5-3-2-4-6-15/h2-8,14,24H,9-13H2,1H3 |
InChI Key |
XSWLFKQKZHGNDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.